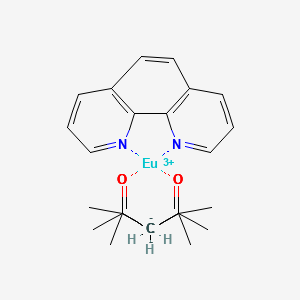
Europium(3+);pentane-2,4-dione;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(3+);pentane-2,4-dione;1,10-phenanthroline is a coordination compound that involves europium ions coordinated with pentane-2,4-dione (also known as acetylacetone) and 1,10-phenanthroline. Europium is a rare earth element known for its luminescent properties, making its complexes valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium(3+);pentane-2,4-dione;1,10-phenanthroline typically involves the reaction of europium salts with pentane-2,4-dione and 1,10-phenanthroline in a suitable solvent. One common method is to dissolve europium chloride in ethanol, followed by the addition of pentane-2,4-dione and 1,10-phenanthroline. The reaction mixture is then heated under reflux conditions for several hours to ensure complete complexation .
Industrial Production Methods
Industrial production of europium complexes often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to obtain high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Europium(3+);pentane-2,4-dione;1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can participate in redox reactions, although it is typically stable in the +3 oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize europium(3+) to europium(4+), although this is less common.
Reduction: Reducing agents such as sodium borohydride can reduce europium(3+) to europium(2+).
Substitution: Ligand substitution reactions often require heating and the presence of a coordinating solvent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new europium complexes with different ligands .
Scientific Research Applications
Europium(3+);pentane-2,4-dione;1,10-phenanthroline has numerous applications in scientific research:
Mechanism of Action
The luminescent properties of europium(3+);pentane-2,4-dione;1,10-phenanthroline are primarily due to the energy transfer from the ligands to the europium ion. The ligands absorb energy and transfer it to the europium ion, which then emits light.
Comparison with Similar Compounds
Similar Compounds
- Europium(3+);pentane-2,4-dione;2,2’-bipyridine
- Europium(3+);pentane-2,4-dione;4,7-diphenyl-1,10-phenanthroline
Uniqueness
Europium(3+);pentane-2,4-dione;1,10-phenanthroline is unique due to its specific ligand combination, which provides distinct photophysical properties. The choice of ligands can significantly influence the luminescence efficiency, stability, and color purity of the europium complex .
Properties
Molecular Formula |
C27H29EuN2O6 |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
europium(3+);pentane-2,4-dione;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
OKHLQFCHSABKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


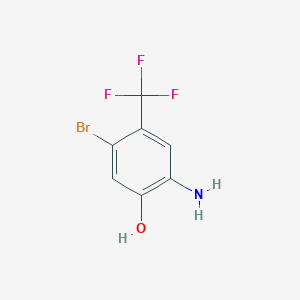
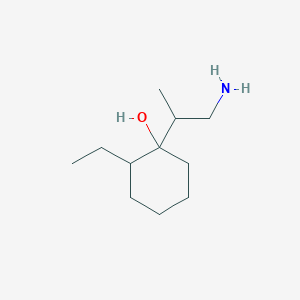
![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
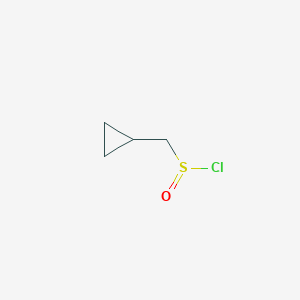
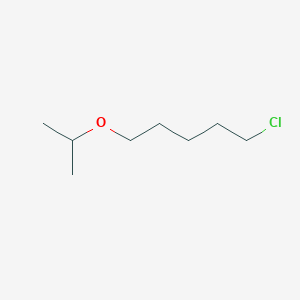
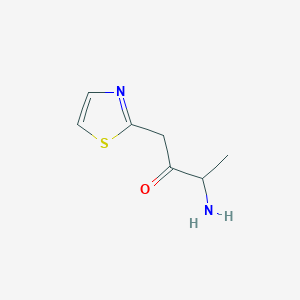
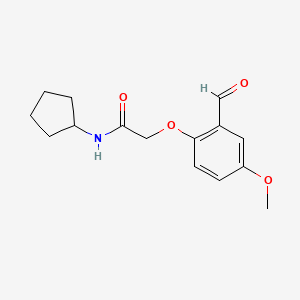
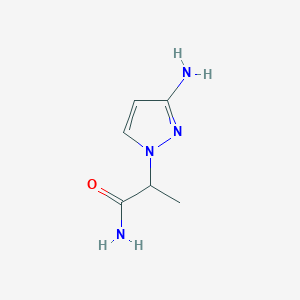
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)
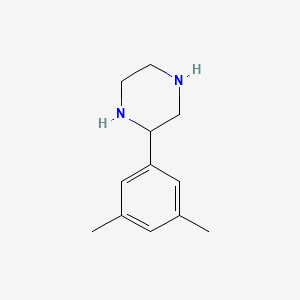
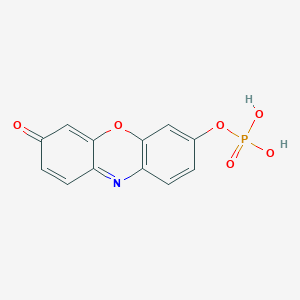
![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)

![6-Bromobenzofuro[3,2-c]pyridine](/img/structure/B13155855.png)
